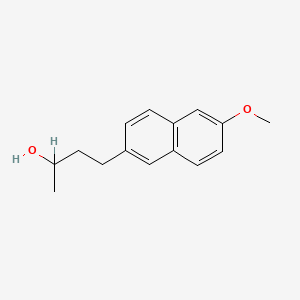

4-(6-Methoxynaphthalen-2-yl)butan-2-ol

描述

Significance of Naphthalene (B1677914) Derivatives in Chemical and Biological Research

Naphthalene, a polycyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a fundamental scaffold in a wide array of chemical and biological research applications. ijpsjournal.comijpsjournal.com Its rigid, planar, and aromatic system endows its derivatives with unique photophysical and chemical properties, making them a subject of extensive study. nih.gov

In the realm of medicinal chemistry , naphthalene derivatives are recognized for their broad spectrum of biological activities. ijpsjournal.comnih.gov Many compounds incorporating the naphthalene nucleus have been investigated for various pathophysiological conditions, including as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents. nih.govmdpi.comijpsjournal.com The biological activity is often linked to its metabolites, such as naphthalene epoxides and naphthoquinones, which can interact with cellular proteins. ijpsjournal.comnih.gov Several FDA-approved drugs, including Naproxen, Nabumetone (B1676900), Terbinafine, and Propranolol, are based on a naphthalene structure, highlighting its importance as a building block in drug discovery. nih.govnumberanalytics.com

Beyond medicinal applications, naphthalene derivatives are crucial in materials science and as fluorescent probes . nih.gov Their inherent fluorescence, high quantum yield, and excellent photostability make them ideal candidates for developing chemosensors to detect various ions and biomolecules. nih.govniscpr.res.innih.govmdpi.com By modifying the functional groups on the naphthalene ring, researchers can modulate the optical properties of these compounds for specific sensing and imaging purposes. mdpi.com The UV-visible spectra of naphthalene derivatives show strong absorption from π-π* transitions, a property that is harnessed in these applications. researchgate.net

The versatility of naphthalene is also evident in organic synthesis . It undergoes various electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, allowing for the creation of a diverse range of derivatives. numberanalytics.com These derivatives serve as important intermediates in the synthesis of dyes, pigments, and other complex organic molecules. numberanalytics.compharmaguideline.com

Relevance of Secondary Alcohols in Organic and Medicinal Chemistry

Secondary alcohols, characterized by a hydroxyl (-OH) group attached to a carbon atom that is bonded to two other carbon atoms, are a pivotal class of organic compounds. fiveable.menumberanalytics.com Their structure and reactivity make them highly relevant in both organic synthesis and medicinal chemistry. solubilityofthings.comnumberanalytics.com

In organic synthesis , secondary alcohols are valuable intermediates. fiveable.melibretexts.org One of their most significant transformations is oxidation to produce ketones, which are themselves versatile building blocks for more complex molecules. fiveable.mesolubilityofthings.comnumberanalytics.com This oxidation can be achieved using various reagents, such as potassium dichromate or pyridinium (B92312) chlorochromate (PCC). fiveable.me Conversely, secondary alcohols can be synthesized by the reduction of ketones using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.meyoutube.com They can also undergo substitution reactions, where the hydroxyl group is replaced, to form other important compounds like alkyl halides. solubilityofthings.comlibretexts.org

The importance of secondary alcohols is particularly pronounced in medicinal chemistry . The hydroxyl group can significantly influence a molecule's properties, such as solubility and its ability to form hydrogen bonds with biological targets like enzymes and receptors. numberanalytics.com This hydrogen bonding capability can be crucial for a drug's binding affinity and specificity. numberanalytics.comtaylorandfrancis.com However, primary and secondary alcohols can sometimes be metabolic "soft spots," susceptible to oxidation or other metabolic processes in the body. acs.org

Chiral secondary alcohols , which are enantiomerically pure, are especially important as intermediates and starting materials for the pharmaceutical industry. researchgate.netpharmtech.comosi.lv Many modern drugs are derived from chiral benzylic alcohols, and the production of single-enantiomer drug intermediates is a key focus in pharmaceutical manufacturing. osi.lvnih.gov Biocatalytic methods, using enzymes like alcohol dehydrogenases, have become increasingly important for the asymmetric reduction of ketones to produce these highly enantiopure secondary alcohols. pharmtech.comnih.govalmacgroup.com

Contextualization of 4-(6-Methoxynaphthalen-2-yl)butan-2-ol as a Compound of Academic Interest

This compound is a specific chemical entity that combines the structural features of both a naphthalene derivative and a secondary alcohol. Its academic interest arises primarily from its role as a known impurity and metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone. pharmaffiliates.comusp.orgdrugbank.com As such, it is frequently used as a pharmaceutical analytical impurity standard in quality control and analytical method development for Nabumetone. usp.orgsynzeal.com

The compound, also referred to as Nabumetone Alcohol, is the direct reduction product of Nabumetone. usp.orgnih.gov The synthesis and characterization of such impurities are critical for ensuring the purity and safety of active pharmaceutical ingredients (APIs). Research into the synthesis of Nabumetone, for instance, involves intermediates that are structurally related, and understanding the formation of byproducts like this compound is essential for process optimization. For example, one patented process for preparing Nabumetone involves the hydrogenation of a precursor, 3-t-butoxycarbonyl-4-(6'-methoxy-2'-naphthyl)-but-3-en-2-one, to yield 3-t-butoxycarbonyl-4-(6'-methoxy-2-naphthyl)-butan-2-one, which is then converted to Nabumetone. google.com The study of related reduction products falls within this research landscape.

The compound exists as a chiral molecule, with the carbon bearing the hydroxyl group being a stereocenter. The specific enantiomers, such as (2R)-4-(6-methoxynaphthalen-2-yl)butan-2-ol, are also subjects of study. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₈O₂ | usp.orgsimsonpharma.com |

| Molecular Weight | 230.30 g/mol | pharmaffiliates.comnih.gov |

| CAS Number | 65726-24-1 | pharmaffiliates.comusp.org |

| IUPAC Name | This compound | drugbank.com |

| Synonyms | Nabumetone Alcohol, (2RS)-4-(6-Methoxynaphthalen-2-yl)-butan-2-ol | pharmaffiliates.comusp.org |

Strategies for Constructing the 6-Methoxynaphthalene Core

The formation of the polysubstituted naphthalene skeleton is a cornerstone of organic synthesis, with numerous methods developed to achieve this aromatic system with high efficiency and regioselectivity.

Metal-Catalyzed Annulation and Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the construction of the naphthalene nucleus through annulation and coupling reactions. These methods often involve the formation of key carbon-carbon bonds to build the fused ring system. Palladium, gold, and other transition metals are frequently employed to catalyze these transformations. For instance, palladium-catalyzed annulation reactions of aryl halides with alkynes provide a direct route to substituted naphthalenes. Gold-catalyzed carbocyclizations of alkynes bearing a pendent diazo group have also been reported as an expeditious approach to multi-functionalized naphthalene derivatives under mild conditions.

| Catalyst System | Reactants | Conditions | Product | Yield (%) |

| Pd(OAc)₂ / P(4-ClC₆H₄)₃ / Ag₂CO₃ | 1-halo-8-arylnaphthalene, diarylacetylene | Not specified | Benzo researchgate.netnih.govcyclohepta[1,2,3-de]naphthalene derivative | Moderate to good |

| Gold(I) catalyst | Alkyne with pendent diazo group | Mild conditions | Multi-functionalized naphthalene | Not specified |

Lewis Acid Catalyzed Transformations

Lewis acids play a crucial role in promoting cyclization and rearrangement reactions to form the naphthalene core. These catalysts can activate substrates towards intramolecular bond formation, leading to the desired aromatic system. For example, the treatment of benzylidene malonates containing a 2-alkoxyethyl group at the ortho position with a catalytic amount of Al(OTf)₃ initiates a hydride shift and cyclization to afford tetralin derivatives, which can be subsequently oxidized to naphthalenes. acs.org Another approach involves the Lewis acid-catalyzed rearrangement of vinylcyclopropenes, where the choice of catalyst can dramatically influence the reaction outcome. acs.org

| Lewis Acid | Reactants | Conditions | Product | Yield (%) |

| Al(OTf)₃ (catalytic) | Benzylidene malonate with ortho 2-alkoxyethyl group | Not specified | Tetralin derivative | Good |

| Not specified | Vinylcyclopropene | Not specified | Naphthalene derivative | Not specified |

Electrocyclization and Rearrangement Pathways

Electrocyclic reactions, a class of pericyclic reactions, provide an elegant and stereospecific route to cyclic systems, including the naphthalene core. A notable example involves a 6π-electrocyclization of a triene intermediate, which is a key step in several synthetic strategies. researchgate.netnih.govnih.gov This triene can be generated through various means, including the ring-opening of precursor molecules. The subsequent electrocyclization proceeds under thermal or photochemical conditions to furnish the dihydronaphthalene ring, which then aromatizes to the naphthalene product. researchgate.netnih.govnih.gov

| Reaction Type | Precursor | Conditions | Intermediate | Key Step |

| 6π-Electrocyclization | Triene | Thermal (e.g., 120°C) | Azaphosphetane | Ring closure |

Nitrogen-to-Carbon Transmutation Approaches

A novel and increasingly popular strategy in synthetic chemistry involves skeletal editing, where an atom within a ring system is replaced by another. The nitrogen-to-carbon transmutation of isoquinolines offers a direct pathway to substituted naphthalenes. researchgate.netnih.govnih.gov This method utilizes a phosphonium ylide as a carbon source in a reaction inspired by the Wittig reaction. researchgate.netnih.govnih.gov The process involves a sequence of ring-opening of the isoquinoline, formation of a triene intermediate, 6π-electrocyclization, and subsequent elimination to yield the naphthalene product. researchgate.netnih.govnih.gov This approach is advantageous for its ability to precisely swap a nitrogen atom for a CH unit, often under mild conditions. researchgate.netnih.govnih.gov

| Starting Material | Reagent | Key Intermediates | Product |

| Substituted Isoquinoline | Methyltriphenylphosphonium bromide, tBuONa | Triene, Azaphosphetane | Substituted Naphthalene |

Stereoselective Synthesis of the Butan-2-ol Moiety in this compound

Achieving the desired stereochemistry at the C2 position of the butanol side chain is critical for the synthesis of enantiomerically pure this compound. Several strategies are employed to control this stereocenter.

Chiral Pool Strategy and Resolution Techniques

The chiral pool comprises readily available, enantiomerically pure natural products that can be used as starting materials in synthesis. For the butan-2-ol moiety, precursors such as chiral amino acids or terpenes can be envisioned. This strategy leverages the inherent chirality of the starting material to build the desired stereocenter into the target molecule.

Kinetic resolution is another powerful technique for separating enantiomers from a racemic mixture. This can be achieved through enzymatic or non-enzymatic methods. In enzymatic kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus enriched. Lipases are commonly used for the resolution of secondary alcohols through enantioselective acylation or ester hydrolysis. For instance, the enzymatic resolution of racemic secondary alcohols using lipases like Novozym 435® has been shown to be effective, with the enantiomeric excess of the resolved alcohol being dependent on the acyl donor and reaction time. nih.gov

| Resolution Method | Substrate | Enzyme/Catalyst | Acyl Donor/Reagent | Enantiomeric Excess (ee) |

| Enzymatic Kinetic Resolution | Racemic (R,S)-2-butanol | Novozym 435® | Vinyl acetate | ~90% (substrate) |

| Enzymatic Kinetic Resolution | Racemic (R,S)-2-butanol | Novozym 435® | Carboxylic acids | ~60% (substrate) |

Asymmetric Catalysis for Enantioselective Formation

The enantioselective formation of this compound is of significant interest as the two enantiomers can exhibit different biological activities. Asymmetric catalysis, particularly through biocatalytic reduction, has been identified as a highly effective method for producing single enantiomers of this alcohol.

In humans, the reduction of the ketone nabumetone to its alcohol metabolite is a well-documented phase I biotransformation pathway. researchgate.netresearchgate.net This process is catalyzed by carbonyl reducing enzymes belonging to the short-chain dehydrogenases/reductases (SDR) and aldo-keto reductases (AKR) superfamilies. researchgate.net Research on human liver subcellular fractions has demonstrated that these enzymes can produce the (+)- and (-)-enantiomers of the alcohol with high stereospecificity. researchgate.net

Detailed studies with recombinant human carbonyl-reducing enzymes have elucidated the specificities of various isoforms: researchgate.net

AKR1C1 and AKR1C4 predominantly produce the (-)-enantiomer.

AKR1C3 and CBR1 show the highest activity and intrinsic clearance, primarily forming the (+)-enantiomer.

Other enzymes like AKR1B1 , AKR1B10 , AKR1C2 also contribute to the formation of the (+)-enantiomer.

This biocatalytic approach represents a powerful example of asymmetric catalysis, leveraging the inherent chirality of enzymes to achieve high enantiomeric excess. The use of isolated enzymes or whole-cell systems for the asymmetric reduction of prochiral ketones is a cornerstone of industrial biocatalysis for producing optically active alcohols. taylorfrancis.comtudelft.nl These enzymatic methods offer mild reaction conditions and exceptional selectivity, which are often challenging to achieve with traditional chemical catalysts. tudelft.nl

Table 1: Stereospecificity of Human Carbonyl Reductases in Nabumetone Reduction

| Enzyme Family | Specific Enzyme | Predominant Enantiomer Produced | Relative Activity |

|---|---|---|---|

| Aldo-Keto Reductase (AKR) | AKR1C1 | (-)-enantiomer | Moderate |

| Aldo-Keto Reductase (AKR) | AKR1C2 | (+)-enantiomer | Moderate |

| Aldo-Keto Reductase (AKR) | AKR1C3 | (+)-enantiomer | High |

| Aldo-Keto Reductase (AKR) | AKR1C4 | (-)-enantiomer | High |

| Aldo-Keto Reductase (AKR) | AKR1B1 | (+)-enantiomer | Low-Moderate |

| Aldo-Keto Reductase (AKR) | AKR1B10 | (+)-enantiomer | Low-Moderate |

| Short-Chain Dehydrogenase/Reductase (SDR) | CBR1 | (+)-enantiomer | High |

Data synthesized from research on human liver enzymes. researchgate.net

Diastereoselective Control in Synthesis

Diastereoselective control is a principle in stereochemistry that applies to the preferential formation of one diastereomer over another in a chemical reaction. This is relevant when a molecule has two or more stereocenters, and the configuration of an existing stereocenter influences the configuration of a newly formed one.

In the context of the synthesis of this compound, the target molecule contains only a single chiral center at the C2 position of the butanol chain. Common synthetic routes to its precursor, nabumetone, start from achiral materials such as 6-methoxy-2-naphthaldehyde or 2-bromo-6-methoxynaphthalene. acs.orgunits.it Consequently, the concept of diastereoselective control is not directly applicable to the formation of the final product, as no pre-existing stereocenters are present in the immediate precursors to influence the stereochemical outcome of the ketone reduction.

Development of Green Chemistry Approaches for this compound Synthesis

The synthesis of this compound is ultimately dependent on the industrial-scale production of its precursor, nabumetone. Green chemistry principles have been increasingly applied to these synthetic routes to enhance sustainability, reduce waste, and improve safety and efficiency.

Atom Economy Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. scranton.edu Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste. nih.gov

The synthesis of this compound involves two key transformations: the formation of the nabumetone carbon skeleton and the subsequent reduction of the ketone.

Nabumetone Synthesis:

Aldol Condensation Route: A common route involves the aldol condensation of 6-methoxy-2-naphthaldehyde with acetone. acs.orgunits.it This reaction forms the unsaturated intermediate, 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, with water as the only byproduct. This condensation step has a relatively high atom economy.

Heck Coupling Route: An alternative involves the palladium-catalyzed Heck coupling of 2-bromo-6-methoxynaphthalene with methyl vinyl ketone. units.it While effective, this route has a lower atom economy due to the use of a halide and the generation of stoichiometric inorganic salts as byproducts.

Ketone Reduction (Hydrogenation): The final step, the reduction of the ketone (nabumetone) or the tandem reduction of the C=C double bond and the ketone of the aldol product, is often achieved by catalytic hydrogenation. acs.orgunits.it This is an addition reaction where molecular hydrogen is added across the carbonyl group. As such, the theoretical atom economy of this specific step is 100%, as all atoms of the reactants (the ketone and hydrogen) are incorporated into the final alcohol product. scranton.edulibretexts.org

Safer Solvents and Reaction Media

The choice of solvents is critical in green chemistry, aiming to replace hazardous, volatile, or environmentally persistent solvents with safer alternatives. In various patented syntheses of nabumetone and its precursors, solvents such as toluene, N,N-dimethylformamide (DMF), and isopropanol have been utilized. acs.orgunits.itgoogle.com While effective, some of these are considered less desirable from a green chemistry perspective.

Catalytic Methods and Efficiency

Catalysis is fundamental to the green synthesis of this compound and its precursors. The use of catalysts in small amounts is inherently more atom-economical than using stoichiometric reagents. nih.gov

Heterogeneous Catalysts: The hydrogenation step typically employs heterogeneous catalysts like palladium on carbon (Pd/C) or Raney Nickel (Ra/Ni). acs.orgunits.it A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for simple recovery and recycling, which aligns with green chemistry principles. sigmaaldrich.com

Tandem Reactions: Research has explored tandem or one-pot reactions where multiple steps are carried out in the same reactor. For example, a tandem aldolization/crotonization/hydrogenation reaction catalyzed by palladium nanoparticles on magnesium oxide (Pd-MgO) has been described for the synthesis of nabumetone. researchgate.net Such processes improve efficiency by reducing the need for intermediate purification steps, saving time, energy, and solvent.

Catalyst Optimization: Continuous efforts are made to improve catalyst efficiency. For the Heck reaction route, minimizing the loading of the expensive palladium catalyst is a key goal. For hydrogenation, developing more robust and active catalysts allows for lower catalyst usage and longer lifetimes.

Energy Efficient Synthetic Procedures

Reducing energy consumption is another key aspect of green chemistry. The synthesis of nabumetone has been a target for process intensification to improve energy efficiency, particularly through the use of modern technologies like continuous flow processing and microwave irradiation. acs.org

Continuous Flow Synthesis: A scalable, two-step continuous flow synthesis of nabumetone has been developed. acs.org This process involves an initial aldol condensation followed by hydrogenation in a fixed-bed continuous flow reactor. acs.orgscielo.br Continuous flow systems offer superior heat and mass transfer compared to traditional batch reactors, allowing for better temperature control, reduced reaction times, and often higher yields. nih.gov This enhanced control and efficiency can lead to significant energy savings, especially in large-scale industrial production. scielo.br

Microwave-Assisted Synthesis: The synthesis of the precursor 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one has been optimized using microwave heating technology. acs.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings and increased throughput compared to conventional heating methods. units.it

Table 2: Comparison of Synthetic Technologies for Nabumetone Precursor Synthesis

| Technology | Key Advantages | Relevance to Green Chemistry |

|---|---|---|

| Traditional Batch Processing | Well-established, versatile for various scales. | Can be energy and solvent intensive; potential for thermal runaways in large-scale exothermic reactions. |

| Microwave-Assisted Synthesis | Rapid heating, significantly reduced reaction times, improved yields. acs.orgunits.it | Increased energy efficiency, higher throughput. |

| Continuous Flow Synthesis | Excellent heat/mass transfer, enhanced safety, easy scalability, superior process control. acs.orgscielo.br | High energy efficiency, reduced waste, improved safety, potential for solvent recycling. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(6-methoxynaphthalen-2-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVOSYBERVWSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65726-24-1 | |

| Record name | Nabumetone alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065726241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NABUMETONE ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394320Y6J8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies for Characterizing 4 6 Methoxynaphthalen 2 Yl Butan 2 Ol

Method Development for Purity and Identity Confirmation

The development of analytical methods for 4-(6-methoxynaphthalen-2-yl)butan-2-ol, often considered an impurity or related compound of Nabumetone (B1676900), is a critical process in pharmaceutical quality control. synzeal.com The goal is to establish procedures that can reliably confirm the identity of the compound and accurately determine its purity by detecting and quantifying any potential impurities. ijprajournal.com These methods are essential for product development, stability studies, and ensuring compliance with regulatory standards. synzeal.com

The process begins with understanding the physicochemical properties of the analyte, such as its solubility, polarity, and UV absorbance. This information guides the selection of appropriate analytical techniques and initial conditions. For purity confirmation, forced degradation studies are often performed on the parent drug, Nabumetone, under various stress conditions (acid, base, oxidation, heat) to generate potential degradation products, including this compound. scholarsresearchlibrary.com This helps in developing a stability-indicating method that can separate the main compound from all its potential impurities. scholarsresearchlibrary.com

Method validation is a crucial final step, carried out according to guidelines like those from the International Council for Harmonisation (ICH). ijprajournal.com Validation ensures the method is fit for its intended purpose by evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. ijprajournal.com Specificity ensures that the signal measured is unequivocally from the compound of interest, without interference from impurities or other matrix components. ijprajournal.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for elucidating the molecular structure of organic compounds. nih.govucl.ac.uk Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in the molecule. ucl.ac.uk

For this compound, the ¹H NMR spectrum provides key structural information. The protons on the naphthalene (B1677914) ring system, the methoxy (B1213986) group, the aliphatic chain, and the hydroxyl group each produce distinct signals. docbrown.info The chemical shift of each signal indicates its electronic environment, while the splitting pattern (multiplicity), governed by the n+1 rule, reveals the number of neighboring protons. docbrown.info For example, the methyl group adjacent to the chiral center (C2) would appear as a doublet, being split by the single proton on C2.

In a study to determine the absolute configuration of the (+)-enantiomer, ¹H-NMR spectroscopy, in conjunction with derivatization using a chiral agent, was employed. nih.gov This advanced application of NMR confirmed the (S)-configuration for (+)-4-(6-methoxynaphthalen-2-yl)butan-2-ol. nih.gov

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integrating to |

|---|---|---|---|

| CH₃ (at C1) | ~1.2 | Doublet (d) | 3H |

| CH₂ (at C3) | ~1.8 | Multiplet (m) | 2H |

| OH (at C2) | Variable | Singlet (s) | 1H |

| CH₂ (at C4) | ~2.8 | Multiplet (m) | 2H |

| CH (at C2) | ~3.8 | Multiplet (m) | 1H |

| OCH₃ | ~3.9 | Singlet (s) | 3H |

| Aromatic H | ~7.1 - 7.8 | Multiplets (m) | 6H |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual values may vary depending on the solvent and experimental conditions. nih.govdocbrown.info

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. With a calculated molecular weight of 230.30 g/mol , the molecular ion peak ([M]⁺) is expected at an m/z of 230. mt.comnih.gov However, for secondary alcohols, the molecular ion peak is often small or even absent due to the high propensity for fragmentation. nih.gov

The fragmentation of this compound is predictable based on the established fragmentation patterns of alcohols and aromatic compounds. Two primary fragmentation pathways are anticipated for the alcohol moiety: alpha cleavage and dehydration. nih.gov

Alpha Cleavage: This involves the breaking of the C-C bond adjacent to the hydroxyl group. For this compound, this can occur on either side of the carbon bearing the hydroxyl group, leading to the formation of distinct fragment ions. Cleavage between C2 and C3 of the butane (B89635) chain would result in the loss of an ethyl radical to yield a resonance-stabilized cation at m/z 201. Alternatively, cleavage between C1 and C2 would lead to a prominent base peak at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment, which is characteristic of secondary alcohols like 2-butanol. docbrown.info

Dehydration: The elimination of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. nih.govnih.gov This would produce a fragment ion at m/z 212 ([M-18]⁺).

Further fragmentation would involve the naphthyl group. The methoxy-naphthalene moiety is relatively stable and would likely appear as a significant fragment. Cleavage of the bond between the butanol chain and the naphthalene ring would generate a prominent ion corresponding to the methoxynaphthyl fragment or a related tropylium-like ion.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 230 | [C₁₅H₁₈O₂]⁺ | Molecular Ion |

| 212 | [C₁₅H₁₆O]⁺ | Dehydration (Loss of H₂O) |

| 201 | [C₁₃H₁₃O₂]⁺ | Alpha cleavage (Loss of C₂H₅) |

| 170 | [C₁₁H₉O]⁺ | Cleavage of the butanol side chain |

| 155 | [C₁₁H₈O]⁺ | Further fragmentation of the naphthyl moiety |

This table is generated based on theoretical fragmentation patterns of alcohols and aromatic compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy provides critical information about the functional groups present in this compound. As a non-destructive and rapid technique, it is highly valuable for identification and quality control. nih.gov The IR spectrum is expected to show characteristic absorption bands corresponding to the hydroxyl, aromatic, and ether functional groups.

The most prominent and diagnostically significant band will be the O-H stretching vibration of the secondary alcohol group, which typically appears as a broad band in the region of 3600-3200 cm⁻¹. The C-O stretching vibration of the secondary alcohol will be observed in the fingerprint region, around 1100 cm⁻¹. The presence of the methoxy group (-OCH₃) will give rise to a characteristic C-O-C stretching band, typically around 1250 cm⁻¹ and 1030 cm⁻¹. The aromatic naphthalene ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3600-3200 | Alcohol (O-H) | Stretching (broad) |

| 3100-3000 | Aromatic (C-H) | Stretching |

| 2960-2850 | Alkane (C-H) | Stretching |

| 1600-1450 | Aromatic (C=C) | Stretching |

| ~1250, ~1030 | Ether (Ar-O-CH₃) | Asymmetric & Symmetric Stretching |

This table is based on established correlation charts for infrared spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to analyze the electronic transitions within the molecule, primarily associated with the conjugated π-electron system of the methoxynaphthalene chromophore. Nabumetone, a closely related compound, exhibits absorption maxima at around 261 nm in methanol (B129727) and 269.2 nm in combination with paracetamol. nih.govresearchgate.net It is expected that this compound will have a similar UV absorption profile, as the primary chromophore, the 6-methoxynaphthalene ring system, is identical. The alcohol functional group is an auxochrome and is not expected to significantly shift the λₘₐₓ compared to the ketone in Nabumetone. This technique is particularly useful for quantitative analysis due to its sensitivity and adherence to the Beer-Lambert law in dilute solutions.

Solid-State Characterization Methods

The physical properties of the solid form of this compound are critical for its handling, storage, and subsequent processing. Solid-state characterization methods provide insights into the crystalline structure, polymorphism, and thermal stability of the compound.

Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystalline structure of solid materials. Each crystalline solid has a unique XRD pattern, which acts as a fingerprint for its identification. PXRD is instrumental in identifying different polymorphic forms, which can have different physical properties such as solubility and stability. For instance, PXRD has been used to confirm the complexation of Nabumetone with cyclodextrins, demonstrating its utility in characterizing the solid forms of this family of compounds. nih.gov The XRD pattern of this compound would be characterized by a series of peaks at specific 2θ angles, with their intensities being indicative of the crystal lattice structure. The absence of sharp peaks and the presence of a broad halo would indicate an amorphous solid.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This is particularly useful for determining the thermal stability and decomposition profile of this compound. Studies on related naphthalene derivatives have shown that their thermal decomposition can occur in distinct stages. researchgate.netnih.gov A TGA thermogram of this compound would likely show a stable region up to a certain temperature, followed by one or more steps of mass loss corresponding to its decomposition. The onset temperature of decomposition is a key indicator of its thermal stability. nih.gov

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. DTA can detect phase transitions such as melting, crystallization, and solid-solid transitions. A DTA curve for this compound would show an endothermic peak corresponding to its melting point. The presence of multiple thermal events before decomposition could indicate polymorphism or the presence of impurities. The combination of TGA and DTA provides a comprehensive thermal profile of the compound.

Application of Analytical Methods in Process Control and Quality Assurance

The analytical methods described are integral to a robust process control and quality assurance strategy for the synthesis of this compound and its subsequent use.

In the context of Process Analytical Technology (PAT) , in-situ and real-time monitoring of chemical reactions is crucial for ensuring process efficiency and product quality. mt.comlongdom.org For the synthesis of this compound, which often involves the reduction of Nabumetone, in-situ FTIR spectroscopy can be employed. By monitoring the disappearance of the carbonyl (C=O) stretching band of the ketone (Nabumetone) around 1720 cm⁻¹ and the appearance of the O-H stretching band of the alcohol product, the reaction progress can be tracked in real-time. americanpharmaceuticalreview.com This allows for precise determination of the reaction endpoint, preventing over- or under-reaction and minimizing the formation of impurities.

For Quality Assurance , a combination of these analytical techniques is used to establish the identity, purity, and quality of the final intermediate.

Identity: A combination of MS, IR, and UV-Vis spectroscopy provides unambiguous confirmation of the chemical structure of this compound.

Purity: Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), coupled with a UV detector, are the standard for assessing purity and quantifying impurities. researchgate.net The methods developed for Nabumetone can be adapted to separate this compound from the starting material (Nabumetone) and any side-products.

Solid-State Properties: XRD and thermal analysis are crucial for ensuring the consistency of the solid form of the intermediate. This is important as different polymorphic forms can affect the reactivity and handling properties in the subsequent manufacturing steps.

By implementing these advanced analytical methodologies throughout the manufacturing process, a high degree of control and assurance in the quality of this compound can be achieved, which is essential for the production of safe and effective pharmaceuticals. nih.gov

Biological and Biochemical Investigations of 4 6 Methoxynaphthalen 2 Yl Butan 2 Ol

Evaluation of Biological Activities and Pharmacological Relevance

The pharmacological relevance of 4-(6-methoxynaphthalen-2-yl)butan-2-ol is intrinsically linked to its role as a metabolite of nabumetone (B1676900). Nabumetone is prescribed for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. youtube.comnih.gov Following oral administration, nabumetone undergoes extensive first-pass metabolism in the liver, where it is transformed into various metabolites, including 6-MNA and this compound. researchgate.net

While 6-MNA is a potent inhibitor of cyclooxygenase (COX) enzymes, particularly showing some selectivity for COX-2, there is limited direct evidence to suggest that this compound possesses significant intrinsic anti-inflammatory activity. patsnap.comdrugbank.com Its primary role appears to be that of a metabolic intermediate in the biotransformation of nabumetone. In vitro studies using human liver microsomes and cryopreserved hepatocytes have identified this compound as one of the metabolites formed from nabumetone. researchgate.net However, the pharmacological activity of nabumetone is predominantly attributed to 6-MNA. youtube.comnih.gov

The following table provides a summary of the key compounds involved in the metabolism of nabumetone and their established roles.

| Compound Name | Role |

| Nabumetone | Prodrug, administered in an inactive form. youtube.comnih.gov |

| 6-Methoxy-2-naphthylacetic acid (6-MNA) | Principal active metabolite with potent anti-inflammatory effects via COX inhibition. researchgate.netyoutube.comnih.gov |

| This compound | A metabolite formed through the reduction of nabumetone's ketone group. researchgate.net |

| 6-hydroxy-2-naphthylacetic acid (6-HNA) | An inactive metabolite formed from the O-demethylation of 6-MNA. drugbank.com |

Studies on Mechanism of Action (MOA) at a Molecular Level

The mechanism of action for this compound has not been extensively studied as an independent entity. Its characterization is primarily within the metabolic framework of nabumetone.

Enzyme Interactions and Catalytic Efficiency with the Secondary Alcohol Moiety

The formation of this compound occurs through the reduction of the ketone group of nabumetone. This metabolic pathway is one of the three major routes for nabumetone biotransformation, alongside O-demethylation and oxidative cleavage of the side-chain to form acetic acid derivatives. researchgate.net In vitro studies have indicated that this reduction is a significant metabolic pathway for nabumetone.

The enzymes responsible for the reduction of nabumetone to its alcohol metabolite have been identified as members of the aldo-keto reductase (AKR) superfamily, specifically the AKR1C family, and corticosteroid 11-beta-dehydrogenase. drugbank.com One study demonstrated that in human hepatocytes, the conversion of nabumetone to this compound through this reduction reaction is significantly more efficient than its conversion to the active metabolite 6-MNA. researchgate.net The formation of this alcohol metabolite was found to be substantially higher in human liver microsomes compared to the liver cytosol, indicating the primary location of the enzymes involved. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and Analogues

Specific SAR and QSAR studies focusing on this compound as a lead compound are not available. The existing research in this area is centered on nabumetone and its active metabolite, 6-MNA, to understand the structural requirements for COX inhibition.

Identification of Key Pharmacophoric Features

For the parent drug, nabumetone, and its active metabolite, 6-MNA, the key pharmacophoric features for anti-inflammatory activity are well-established and are typical for NSAIDs that target the COX enzymes. The 6-methoxy-2-naphthyl moiety is a crucial structural component, also found in the related NSAID, naproxen. nih.gov The acidic side chain of 6-MNA is critical for its potent inhibitory activity on COX enzymes.

In the case of this compound, the presence of a secondary alcohol instead of a carboxylic acid group in the side chain significantly alters its chemical properties. This structural difference is the primary reason for its lack of significant COX-inhibitory activity compared to 6-MNA. The key pharmacophoric feature for potent COX inhibition, the acidic moiety, is absent in this compound.

Correlation of Structural Modifications with Biological Response

The biological response of a molecule is intrinsically linked to its three-dimensional structure. In the context of this compound, its activity is best understood by considering its relationship to its parent compound, Nabumetone, and its primary active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). taylorandfrancis.comwikipedia.org Nabumetone is a prodrug, meaning it is inactive until metabolized in the body. patsnap.com Its conversion to the potent cyclooxygenase-2 (COX-2) inhibitor, 6-MNA, is the key to its therapeutic effect. taylorandfrancis.compatsnap.com

The formation of this compound represents a different metabolic pathway—the reduction of Nabumetone's ketone group to a hydroxyl group. researchgate.net This structural modification significantly alters the compound's properties compared to the parent ketone (Nabumetone) and the acidic active metabolite (6-MNA). Generally, this compound and other phase I metabolites, apart from 6-MNA, are considered to be inactive. researchgate.net

The stereochemistry of the hydroxyl group in this compound, resulting in (+)- and (-)-enantiomers, is a critical structural feature. researchgate.net Different enzymes exhibit stereospecificity, preferentially producing one enantiomer over the other. researchgate.net For instance, studies with purified human liver enzymes have shown that while most tested reductases produce the (+)-enantiomer, aldo-keto reductase 1C1 (AKR1C1) and AKR1C4 predominantly form the (-)-enantiomer. researchgate.net This stereoselectivity is significant because enantiomers of a chiral drug or metabolite can have different biological activities and metabolic fates. While specific biological activity data for the individual enantiomers of this compound are not extensively detailed in the literature, the principle that structure dictates function is fundamental. Any modification, including to the methoxy (B1213986) group or the naphthalene (B1677914) ring, would be expected to further alter its interaction with metabolic enzymes and any potential biological targets.

Predictive Modeling for Bioactivity

Predictive modeling, incorporating techniques like Quantitative Structure-Activity Relationship (QSAR), is a vital tool in modern drug discovery and development for forecasting the biological activity and metabolic fate of chemical compounds. nih.gov These computational models can be applied to metabolites like this compound to predict their potential biological effects and metabolic pathways.

For a metabolite, predictive modeling can serve several purposes:

Predicting Metabolic Stability: Models can estimate how readily this compound is further metabolized (e.g., through glucuronidation), which influences its half-life and clearance.

Forecasting Potential Off-Target Effects: By analyzing its structure, models can predict if the metabolite might interact with other biological targets, which is crucial for understanding the complete biochemical profile of the parent drug.

Improving Metabolic Pathway Prediction: As has been demonstrated in broader studies, generating predicted bioactivity profiles for known compounds can be used as additional features to improve the accuracy of predictive models for various biological endpoints. nih.gov Frameworks using conformal prediction can robustly calculate these profiles and evaluate their impact. nih.gov

In the specific case of Nabumetone metabolism, predictive models based on the crystal structures of metabolic enzymes can be used to forecast the stereoselectivity of the reduction to this compound. researchgate.net Such models help researchers understand why certain enzymes favor the formation of the (+) or (-) enantiomer, providing insight into the drug's metabolic profile in different individuals who may have variations in these enzymes. researchgate.net

Metabolic Fate and Biotransformation of this compound

The biotransformation of Nabumetone is a critical area of study, as it dictates the formation of both its active metabolite and other secondary compounds. This compound is a key player in this metabolic network.

Role as an Intermediate or Metabolite of Related Compounds

This compound, also referred to as reduced nabumetone or MNBO, is a major phase I metabolite of the prodrug Nabumetone. researchgate.netnih.govtandfonline.com Nabumetone itself is a ketone, 4-(6-methoxynaphthalen-2-yl)butan-2-one. wikipedia.org Following oral administration, Nabumetone undergoes extensive first-pass metabolism in the liver. drugbank.com

There are two primary metabolic pathways for Nabumetone:

Oxidative Cleavage: This pathway leads to the formation of the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is responsible for the anti-inflammatory effects. taylorandfrancis.comdrugbank.com

Carbonyl Reduction: This pathway involves the reduction of Nabumetone's ketone group to a secondary alcohol, yielding this compound. researchgate.net

This alcohol metabolite is considered one of the main phase I metabolites alongside 6-MNA. researchgate.net Subsequently, this compound can undergo further biotransformation, including O-demethylation to form 4-(6-hydroxy-2-naphthyl)-butan-2-ol or conjugation reactions, such as glucuronidation, to facilitate its excretion from the body. drugbank.comdrugbank.comdrugbank.com

Enzymatic Pathways Involved in Biotransformation

The conversion of Nabumetone to this compound is catalyzed by a group of enzymes known as carbonyl-reducing enzymes. researchgate.net These enzymes are found in both the cytosolic and microsomal fractions of liver cells. researchgate.net

Research has identified several specific enzymes from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies that are responsible for this transformation. researchgate.net In vitro studies using purified recombinant human enzymes have demonstrated that the following are capable of reducing Nabumetone:

Carbonyl Reductase 1 (CBR1)

Aldo-keto Reductase 1B1 (AKR1B1)

Aldo-keto Reductase 1B10 (AKR1B10)

Aldo-keto Reductase 1C1 (AKR1C1)

Aldo-keto Reductase 1C2 (AKR1C2)

Aldo-keto Reductase 1C3 (AKR1C3)

Aldo-keto Reductase 1C4 (AKR1C4)

Among these, AKR1C4 and AKR1C3 have been shown to have the highest intrinsic clearance for this reaction, indicating high efficiency. researchgate.net The enzyme corticosteroid 11-beta-dehydrogenase is also implicated in this reduction. drugbank.com

The table below summarizes the findings from a study on the enzymatic reduction of Nabumetone.

Interactive Table: Kinetic Parameters of Nabumetone Reduction by Carbonyl Reducing Enzymes

| Enzyme | Intrinsic Clearance (Clint) (µl/min/pmol) | Predominant Enantiomer Formed |

| AKR1C1 | High | (-)-enantiomer |

| AKR1C2 | Moderate | (+)-enantiomer |

| AKR1C3 | Very High | (+)-enantiomer |

| AKR1C4 | Highest | (-)-enantiomer |

| CBR1 | Moderate | (+)-enantiomer |

| AKR1B1 | Low | (+)-enantiomer |

| AKR1B10 | Low | (+)-enantiomer |

Data synthesized from research findings indicating relative enzyme efficiencies and stereospecificity. researchgate.net

In Vitro and In Vivo Metabolic Studies

The formation of this compound has been confirmed through various metabolic studies.

In Vitro Studies: Experiments using human liver subcellular fractions have been crucial in elucidating the metabolic pathways of Nabumetone. When Nabumetone is incubated with human liver cytosol in the presence of the necessary cofactor NADPH, this compound is the sole metabolite formed. researchgate.netresearchgate.net In incubations with liver microsomes, both this compound and the active metabolite 6-MNA are produced. researchgate.net Studies using cryopreserved human hepatocytes have also detected the formation of this compound (MNBO). nih.govtandfonline.com At least in vitro, the carbonyl reduction pathway leading to this alcohol metabolite appears to be the main biotransformation route for Nabumetone. researchgate.net

In Vivo Studies: Following oral administration of Nabumetone to humans, extensive metabolism occurs, and only negligible amounts of the parent drug are found in plasma. taylorandfrancis.com While the primary active metabolite, 6-MNA, reaches significant plasma concentrations, other metabolites like this compound are also formed. hres.ca These secondary metabolites are typically present at much lower concentrations in the plasma. researchgate.net They, along with their conjugated forms (e.g., glucuronides), are ultimately excreted in the urine. taylorandfrancis.comhres.ca Approximately 80% of a dose of Nabumetone is recovered in the urine as various metabolites. hres.ca

Computational Chemistry and Molecular Modeling Studies of 4 6 Methoxynaphthalen 2 Yl Butan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can predict molecular geometries, energies, and reactivity indices with high accuracy.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to molecules structurally similar to 4-(6-methoxynaphthalen-2-yl)butan-2-ol, such as its ketone analog, 4-(6-methoxynaphthalen-2-yl)butan-2-one (nabumetone). nih.gov

In a representative study on nabumetone (B1676900), DFT calculations were performed using the B3LYP functional with 6-311G(d,p) and 6-311++G(d,p) basis sets. nih.gov Such calculations provide a wealth of information:

Vibrational Analysis: Theoretical vibrational frequencies (FT-IR and FT-Raman) can be calculated and compared with experimental data to confirm the molecular structure. For the related ketone, a strong correlation was found between the observed and calculated wavenumbers, validating the computational model. nih.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap implies higher stability. researchgate.net These calculations also allow for the mapping of the Molecular Electrostatic Potential (MESP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues to its interaction with biological targets. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Molecular Electrostatic Potential (MESP) | 3D map of the electronic density. | Identifies sites for electrophilic and nucleophilic attack. |

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Computational methods can be used to explore the conformational space of the molecule to identify low-energy, stable conformers. By systematically rotating the rotatable bonds (e.g., the C-C bonds in the butanol side chain) and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformations. These studies are critical for understanding how the molecule might present itself to a biological receptor.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment (e.g., in water or a lipid bilayer). mdpi.com

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Track the fluctuations of the butanol side chain relative to the rigid naphthalene core, providing a dynamic picture of its accessible conformations.

Study Solvation Effects: Understand how the molecule interacts with surrounding water molecules, which influences its solubility and bioavailability.

Simulate Protein-Ligand Binding: Once docked into a biological target, MD simulations can assess the stability of the binding pose and characterize the key intermolecular interactions (hydrogen bonds, hydrophobic interactions) that stabilize the complex over time. nih.gov

In Silico Approaches for Drug Design and Discovery

The computational techniques described above are integral to modern drug design and discovery. In silico methods can significantly accelerate the identification and optimization of lead compounds.

Drug design strategies are broadly categorized as either ligand-based or structure-based. nih.govtemple.eduethernet.edu.et

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. nih.gov It relies on the principle that molecules with similar structures are likely to have similar biological activities. temple.edu For this compound, LBDD could involve building a pharmacophore model based on a set of known active molecules that bind to the same target. This model defines the essential steric and electronic features required for activity.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (from X-ray crystallography, NMR, or homology modeling), SBDD can be employed. ethernet.edu.et This powerful approach involves analyzing the binding site of the target and designing ligands that have complementary shape and chemical properties to fit and interact favorably with it. ethernet.edu.et

| Principle | Requirement | Methodology Example | Application for this compound |

|---|---|---|---|

| Ligand-Based | A set of known active ligands. | Pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR). | Identifying key chemical features responsible for its biological effect by comparing it to similar active compounds. |

| Structure-Based | 3D structure of the biological target. | Molecular docking, de novo design. | Predicting its binding mode and affinity to a specific protein target. |

Molecular docking is a cornerstone of SBDD. It is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Docking simulations can be used to place a 3D model of this compound into the binding site of a target protein.

For instance, derivatives of 6-methoxynaphthalene have been docked into the active site of aldo-keto reductase family 1 member C3 (AKR1C3), a target relevant to cancer. researchgate.net Such studies predict the binding pose and calculate a docking score, which is an estimate of the binding affinity. The results can highlight key interactions, such as hydrogen bonds between the ligand and amino acid residues (e.g., Tyr55, Glu222) and interactions with cofactors like NADP. researchgate.net These insights are invaluable for guiding the synthesis of new analogs with improved potency and selectivity. researchgate.net The stability of these predicted docked poses can be further validated using molecular dynamics simulations. nih.gov

Prediction of Biological Activity and ADMET Properties

While specific comprehensive in silico studies predicting the full biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound are not extensively documented in publicly available literature, its physicochemical properties can be calculated using various computational tools. These properties, available from databases such as PubChem, provide a foundation for preliminary assessment. nih.gov General in silico models are widely used to predict the ADMET properties of drug candidates and their metabolites, helping to identify potential liabilities early in the drug discovery process. nih.govmdpi.com

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₈O₂ | nih.gov |

| Molecular Weight | 230.30 g/mol | nih.gov |

| XLogP3 | 3.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Topological Polar Surface Area | 29.5 Ų | nih.gov |

| Heavy Atom Count | 17 | nih.gov |

| Complexity | 229 | nih.gov |

These computed descriptors are fundamental inputs for more complex predictive models. For instance, the XLogP3 value of 3.5 suggests that the compound has moderate lipophilicity, which is a key factor influencing its absorption and distribution characteristics. The topological polar surface area (TPSA) of 29.5 Ų is well within the range for good oral bioavailability.

Computational Support for Reaction Mechanism Elucidation

The biotransformation of the prodrug nabumetone to its various metabolites, including this compound (also known as reduced nabumetone or MNBO), is a critical area of study. researchgate.netresearchgate.net While experimental studies have identified the key enzymes involved, computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the precise reaction mechanisms at an atomic level. mdpi.comnih.gov

The primary pathway for the formation of this compound is the carbonyl reduction of nabumetone. researchgate.net This reaction is catalyzed by cytosolic carbonyl reducing enzymes, with several aldo-keto reductase (AKR) isoforms playing a significant role. researchgate.netresearchgate.net Specifically, AKR1C1, AKR1C3, and AKR1C4 have been identified as key enzymes in this transformation, with AKR1C3 and AKR1C4 showing the highest intrinsic clearances for nabumetone reduction. researchgate.net Notably, the stereospecificity of these enzymes differs; AKR1C1 and AKR1C4 predominantly produce the (-)-enantiomer of the alcohol metabolite, while other tested reductases favor the (+)-enantiomer. researchgate.net In human liver microsomes, 11β-hydroxysteroid dehydrogenases (11β-HSDs) are also implicated in the reduction of nabumetone. researchgate.net

Further metabolism of nabumetone intermediates can also be explored computationally. For instance, flavin-containing monooxygenase 5 (FMO5) is involved in the Baeyer-Villiger oxidation of another nabumetone intermediate, 3-hydroxy nabumetone, leading to the formation of the active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). nih.gov

Table 2: Enzymes Involved in the Metabolism of Nabumetone to this compound

| Enzyme Family | Specific Isoforms | Cellular Location | Reference(s) |

|---|---|---|---|

| Aldo-Keto Reductases (AKRs) | AKR1C1, AKR1C3, AKR1C4 | Cytosol | researchgate.net |

| Carbonyl Reductases | CBR1 | Cytosol | researchgate.net |

Although specific molecular docking or quantum mechanics (QM) studies elucidating the binding of this compound to these enzymes are not detailed in the reviewed literature, such computational approaches would be highly valuable. Molecular docking could predict the binding orientation of the substrate within the active site of the enzymes, highlighting key amino acid interactions. nih.gov Subsequently, molecular dynamics simulations could provide insights into the stability of the enzyme-substrate complex and the conformational changes that occur during the catalytic process. mdpi.comnih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) methods could then be employed to model the electronic rearrangements of the reaction, providing a detailed understanding of the transition states and reaction energetics.

Conclusion and Future Research Directions for 4 6 Methoxynaphthalen 2 Yl Butan 2 Ol

Summary of Current Academic Understanding

4-(6-Methoxynaphthalen-2-yl)butan-2-ol, also known as Nabumetone (B1676900) alcohol or MNBO, is a recognized human metabolite of Nabumetone. nih.govnih.gov Nabumetone itself is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its therapeutic effects. nih.govpatsnap.com The principal active metabolite is 6-methoxy-2-naphthylacetic acid (6-MNA), a potent inhibitor of cyclooxygenase-2 (COX-2). nih.govpatsnap.com

The formation of this compound occurs via the reduction of the ketone functional group in the butanone side chain of Nabumetone. nih.gov This metabolic transformation is one of the three major pathways for Nabumetone metabolism, alongside O-demethylation and oxidative cleavage of the side-chain. nih.gov Research has indicated that this reduction is carried out, at least in part, by the gut microbiota, highlighting the significant role of commensal intestinal bacteria in drug metabolism. drugbank.com Furthermore, in vitro studies with human liver fractions have identified roles for cytosolic aldo-keto reductases (AKR1C subfamily) and microsomal 11β-hydroxysteroid dehydrogenase in its formation. researchgate.net

Crucially, current scientific consensus holds that this compound is a pharmacologically inactive metabolite. nih.gov Its contribution to the anti-inflammatory and analgesic effects of Nabumetone is considered negligible.

Emerging Synthetic Methodologies and Their Potential Application

While classical chemical synthesis routes for Nabumetone and its analogues are well-established, the selective synthesis of the chiral alcohol this compound presents an opportunity for the application of modern, more sophisticated synthetic strategies. The presence of a stereocenter at the C-2 position of the butanol side chain means that the compound can exist as two enantiomers, (R)- and (S)-4-(6-methoxynaphthalen-2-yl)butan-2-ol. The stereochemistry of the metabolite formed in vivo is an area of ongoing investigation.

Emerging synthetic methodologies that are particularly well-suited for the preparation of specific enantiomers of this alcohol include:

Asymmetric Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes, such as ketoreductases, offers a green and highly selective method for the reduction of the prochiral ketone, Nabumetone. researchgate.net These enzymatic reactions can proceed with high enantioselectivity, yielding either the (R)- or (S)-alcohol, depending on the specific enzyme used. This approach is increasingly favored in pharmaceutical synthesis due to its mild reaction conditions and environmental compatibility.

Chemo-catalytic Asymmetric Reduction: The development of chiral metal catalysts (e.g., based on ruthenium, rhodium, or iridium) complexed with chiral ligands has revolutionized asymmetric synthesis. These catalysts can facilitate the highly enantioselective hydrogenation of ketones to their corresponding alcohols. The application of such a catalyst to Nabumetone would allow for the controlled synthesis of either enantiomer of this compound.

The availability of enantiomerically pure standards of this metabolite would be invaluable for detailed biological and analytical studies.

Advanced Analytical Techniques for Comprehensive Characterization

The unequivocal identification and quantification of drug metabolites in complex biological matrices necessitates the use of advanced and highly sensitive analytical techniques. For a comprehensive characterization of this compound, a combination of chromatographic separation with sophisticated spectroscopic detection is essential.

Table 1: Advanced Analytical Techniques for the Characterization of this compound

| Technique | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | The foundational separation technique to isolate the metabolite from the parent drug, other metabolites, and endogenous compounds in biological samples like plasma and urine. iiab.me |

| Mass Spectrometry (MS) | When coupled with HPLC (LC-MS), it provides highly sensitive detection and molecular weight determination. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation patterns, aiding in the definitive identification of the metabolite. iiab.me |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | LC-NMR, a hyphenated technique, can provide detailed structural elucidation of the metabolite directly from the separated sample. High-resolution NMR of an isolated standard would provide the complete chemical structure, including stereochemistry, through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). |

The use of these hyphenated techniques, such as LC-MS/MS and LC-NMR, has been reported in the broader context of studying Nabumetone metabolism and is directly applicable to the detailed characterization of its alcohol metabolite. iiab.me

Deeper Exploration of Biological Mechanisms and Therapeutic Potential

While this compound is currently considered inactive, a deeper exploration of its biological role is warranted. Future research in this area could focus on several key aspects:

Stereospecific Metabolism and Disposition: Investigating whether the in vivo reduction of Nabumetone is stereoselective, leading to a predominance of one enantiomer of the alcohol metabolite. The subsequent metabolic fate of each enantiomer could also be explored, including potential for conjugation (e.g., glucuronidation) and elimination pathways.

Interaction with Gut Microbiota: Further characterization of the specific bacterial species and enzymes within the gut microbiome responsible for the reduction of Nabumetone. This could lead to a better understanding of inter-individual variability in Nabumetone metabolism.

Off-Target Activity Screening: While considered inactive as a COX inhibitor, comprehensive screening against a broader panel of biological targets could definitively confirm its lack of pharmacological activity or uncover unexpected interactions.

At present, the therapeutic potential of this compound appears to be non-existent. However, a thorough understanding of its formation and disposition is crucial for a complete safety and efficacy profile of the parent drug, Nabumetone.

Integration of Experimental and Computational Approaches

The synergy between experimental data and computational modeling offers a powerful paradigm for modern drug metabolism research. For this compound, this integrated approach could provide significant insights.

Table 2: Integration of Experimental and Computational Methods

| Approach | Application for this compound |

| Experimental (In Vitro/In Vivo) | - Incubation of Nabumetone with gut bacteria, liver microsomes, or recombinant enzymes to identify and quantify the formation of the alcohol metabolite. nih.govresearchgate.net- Administration of Nabumetone to preclinical models or human subjects followed by bioanalysis to determine the pharmacokinetic profile of the metabolite. |

| Computational (In Silico) | - Molecular Docking: Simulating the interaction of Nabumetone with the active sites of reductases (e.g., aldo-keto reductases) to predict the feasibility and stereoselectivity of its reduction to the alcohol metabolite. scialert.net- Molecular Dynamics (MD) Simulations: Modeling the dynamic behavior of the metabolite within the active site of metabolizing enzymes to understand the stability of the enzyme-substrate complex.- Metabolism Prediction Software: Utilizing in silico tools to predict the likelihood of formation of various metabolites, including the alcohol, to guide experimental investigations. |

Future research should aim to explicitly combine these approaches. For instance, experimental findings on the stereoselectivity of Nabumetone reduction could be rationalized through molecular docking and MD simulations of the (R)- and (S)-enantiomers with the identified metabolizing enzymes. This integrated strategy will undoubtedly lead to a more profound and predictive understanding of the metabolic fate of Nabumetone and its derivatives.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(6-Methoxynaphthalen-2-yl)butan-2-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via catalytic oxidation or substitution reactions. For example, palladium-catalyzed cross-coupling reactions using naphthalen-2-ol derivatives as starting materials (e.g., 6-methoxynaphthalen-2-ol) are effective. Reaction optimization should include inert atmospheres (e.g., nitrogen), controlled temperatures (60–80°C), and catalysts like Pd(PPh₃)₄. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. What analytical techniques are most reliable for confirming the structural identity of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm functional groups and stereochemistry. X-ray crystallography provides definitive structural validation, as demonstrated in studies of related naphthalene derivatives . High-resolution mass spectrometry (HRMS) further verifies molecular weight and fragmentation patterns.

Q. How can researchers differentiate this compound from its structural analogs in mixed samples?

- Methodology : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve retention time differences. Comparative NMR analysis of key protons (e.g., methoxy and hydroxyl groups) and tandem MS/MS for fragmentation profiling are critical .

Advanced Research Questions

Q. What enzymatic pathways metabolize this compound, and how can in vitro models replicate these processes?

- Methodology : CYP1A2 is the primary enzyme responsible for oxidizing the compound to 3-hydroxynabumetone and 6-methoxy-2-naphthoic acid (6-MNA). Optimize in vitro assays using human liver microsomes (HLMs) at pH 7.4, 37°C, with NADPH cofactor. Monitor reaction kinetics via LC-MS/MS and validate using CYP1A2 inhibitors like α-naphthoflavone .

Q. How do computational models predict the reactivity of this compound in catalytic systems?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions and transition states. The Colle-Salvetti correlation-energy formula, adapted for density-functional theory, predicts reaction pathways and activation energies for oxidation or substitution reactions .

Q. What experimental strategies resolve contradictions in reported metabolic byproducts of this compound?

- Methodology : Discrepancies arise from variations in enzyme sources (e.g., recombinant CYP1A2 vs. HLMs) or incubation conditions. Standardize assays by controlling oxygen levels, cofactor concentrations, and using isotopically labeled substrates (e.g., deuterated analogs) to trace metabolite origins. Cross-validate findings with in silico docking studies (e.g., AutoDock Vina) to assess enzyme-substrate binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。